molecular formula C13H19NO2 B15124668 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid

3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid

Cat. No.: B15124668
M. Wt: 221.29 g/mol
InChI Key: PBNDXGAMWWMLCF-UHFFFAOYSA-N
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Description

3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is an organic compound characterized by the presence of an amino group and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid typically involves multi-step organic reactions One common method starts with the alkylation of 2,4,6-trimethylbenzene with a suitable halogenated butyric acid derivative under basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the alkyl chain.

    Reduction: Reduction reactions may target the carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-donating methyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents under acidic conditions.

Major Products: The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

  • 3-Amino-4-phenylbutyric Acid
  • 3-Amino-4-(2,6-dimethylphenyl)butyric Acid
  • 3-Amino-4-(2,4-dimethylphenyl)butyric Acid

Comparison: Compared to these similar compounds, 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is unique due to the presence of three methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects.

Biological Activity

3-Amino-4-(2,4,6-trimethylphenyl)butyric acid (commonly referred to as 3-Amino-4-TMPB) is an organic compound characterized by its amino and carboxylic acid functional groups attached to a butyric acid chain, with a unique substitution pattern on the phenyl ring. Its molecular formula is C14H19NO2C_{14}H_{19}NO_2, and it has garnered attention for its potential biological activities, particularly in therapeutic applications.

  • Molecular Weight : Approximately 229.31 g/mol
  • Structure : Contains an amino group (-NH2) and a carboxylic acid group (-COOH), influencing its reactivity and biological interactions.

Biological Activities

Research indicates that 3-Amino-4-TMPB exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that 3-Amino-4-TMPB possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve interaction with microbial cell membranes or specific molecular targets within the pathogens.

2. Modulation of Enzyme Activity

The compound may modulate enzyme activities through hydrogen bonding from the amino group and ionic interactions from the carboxylic acid group. This modulation can influence various biochemical pathways, suggesting potential therapeutic effects in metabolic disorders.

3. Hypoglycemic Effects

Recent studies indicate that derivatives of 3-Amino-4-TMPB may promote insulin secretion, thereby exhibiting hypoglycemic effects. For instance, a modified derivative demonstrated significant antidiabetic activity in diabetic mouse models, outperforming standard treatments like metformin at certain dosages .

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of 3-Amino-4-TMPB:

Study Objective Findings
Investigate antimicrobial propertiesEffective against multiple bacterial strainsPotential for development as an antimicrobial agent
Assess hypoglycemic effectsSignificant reduction in blood glucose levels in diabetic micePromising candidate for diabetes treatment
Examine enzyme modulationInhibition of specific enzymes linked to metabolic pathwaysSuggests role in metabolic regulation

The biological activity of 3-Amino-4-TMPB is attributed to several mechanisms:

  • Enzyme Interaction : The compound's functional groups facilitate interactions with enzymes, potentially altering their activity.
  • Cell Membrane Disruption : The hydrophobic nature of the trimethylphenyl group may enable the compound to disrupt bacterial membranes.
  • Hormonal Modulation : Its ability to influence insulin secretion suggests interactions with hormonal pathways involved in glucose metabolism.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities across different cell types.
  • Long-term effects and safety profiles in vivo.
  • Potential synergistic effects when combined with other therapeutic agents.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-amino-4-(2,4,6-trimethylphenyl)butanoic acid

InChI

InChI=1S/C13H19NO2/c1-8-4-9(2)12(10(3)5-8)6-11(14)7-13(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16)

InChI Key

PBNDXGAMWWMLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(CC(=O)O)N)C

Origin of Product

United States

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